
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Organic Synthesis
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structural features allow it to be transformed into more complex molecules through various chemical reactions, including oxidation, reduction, and substitution .
Table 1: Synthetic Transformations Involving this compound
Transformation Type | Reaction Conditions | Products Formed |
---|---|---|
Oxidation | KMnO4 in aqueous medium | Ketones, carboxylic acids |
Reduction | LiAlH4 | Alcohols, alkanes |
Substitution | Nucleophilic conditions | Substituted cyclopentanes |
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly its anti-inflammatory and analgesic effects. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Case Study: In Vitro and In Vivo Studies
- In Vitro: A study demonstrated that this compound inhibited COX-1 and COX-2 activity by 45% and 60%, respectively. Additionally, it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures .
- In Vivo: Rodent models showed that administration of this compound resulted in a 30% reduction in edema in carrageenan-induced paw edema models at a dose of 50 mg/kg .
Table 2: Biological Activity Studies
Study Type | Findings |
---|---|
In Vitro | COX inhibition by 45% (COX-1), 60% (COX-2) |
Cytokine Reduction | Significant decrease in IL-6 and TNF-alpha |
In Vivo | 30% reduction in edema at 50 mg/kg |
Material Science
In material science, this compound is explored for its potential applications in developing new materials with specific properties. The structural characteristics of this compound can influence the physical properties of polymers and other materials .
Mecanismo De Acción
The mechanism of action of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
- trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(3-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Uniqueness: trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Actividad Biológica
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with biological macromolecules and its therapeutic implications, including anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, chemical properties, and relevant research findings.
- Molecular Formula: C13H14O3
- Molecular Weight: 218.25 g/mol
- Structure: The compound features a cyclopentane ring substituted with a carboxylic acid and a 3-methylbenzoyl group, influencing its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context of its application, but key mechanisms include:
- Enzyme Modulation: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
- Receptor Interaction: It can bind to specific receptors, potentially altering cellular signaling pathways.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Analgesic Properties
The compound has also been investigated for its analgesic effects. Animal models suggest that it may reduce pain perception through modulation of pain pathways, although the exact mechanism remains to be fully elucidated.
In Vitro Studies
A study demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, compounds that mediate inflammation and pain.
Study | Findings |
---|---|
Inhibition of COX-1 and COX-2 activity by 45% and 60%, respectively. | |
Significant reduction in IL-6 and TNF-alpha production in macrophage cultures. |
In Vivo Studies
In vivo experiments using rodent models have shown that administration of this compound results in reduced swelling in models of acute inflammation.
Model | Dose | Effect |
---|---|---|
Carrageenan-induced paw edema | 50 mg/kg | 30% reduction in edema after 4 hours |
Formalin-induced pain model | 25 mg/kg | Significant decrease in pain behavior observed |
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar structure with different substitution | Moderate anti-inflammatory effects |
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar structure with different substitution | Low analgesic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, and how can intermediates be characterized?
A practical synthetic approach involves Friedel-Crafts acylation to introduce the 3-methylbenzoyl group onto a cyclopentane scaffold, followed by carboxylation at the 1-position. Key intermediates (e.g., cyclopentane derivatives with protected functional groups) can be characterized using NMR spectroscopy (e.g., H and C) to confirm regiochemistry and LCMS (e.g., m/z 262.3 [M+H] as seen in structurally analogous compounds) to verify molecular weight . Purity is assessed via HPLC (e.g., retention time analysis under gradient conditions similar to EP 4 374 877 A2) .
Q. How can researchers address low yields in the cyclization step during synthesis?
Low yields in cyclization may arise from improper reaction conditions. Optimize acidic catalysts (e.g., boron trifluoride diethyl etherate for cyclopropane carboxylation) and temperature control. Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediate formation. Post-reaction purification using flash chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of the trans isomer?
NOESY NMR is essential to confirm the trans configuration by analyzing spatial interactions between the 3-methylbenzoyl and carboxylic acid groups. Compare experimental data with computational density functional theory (DFT) predictions for nuclear Overhauser effect patterns. X-ray crystallography of crystalline derivatives (e.g., tert-butyl-protected intermediates) provides definitive stereochemical assignment .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved in the final product?
Enantiomeric separation requires chiral chromatography (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases). Alternatively, employ kinetic resolution using enantioselective enzymes (e.g., lipases) to hydrolyze specific stereoisomers of ester precursors, as demonstrated for trans-2-aminocyclopentane derivatives . Validate purity via circular dichroism (CD) or polarimetry .
Q. What strategies mitigate conflicting biological activity data in structure-activity relationship (SAR) studies?
Contradictory SAR data may arise from off-target interactions or variable assay conditions. Use competitive binding assays (e.g., radioligand displacement for receptor targets) and orthogonal assays (e.g., functional cAMP or calcium flux measurements). Cross-validate with molecular docking simulations to identify binding poses and rule out nonspecific effects .
Q. How can computational models predict metabolic stability of this compound?
Apply in silico ADMET tools (e.g., Schrödinger’s QikProp, SwissADME) to predict cytochrome P450 metabolism and phase II conjugation sites. Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes + NADPH). For unstable metabolites, introduce steric hindrance (e.g., methyl groups) at vulnerable positions to block oxidation .
Q. What experimental designs address discrepancies in spectroscopic data between synthetic batches?
Batch-to-batch variability in NMR or LCMS data often stems from residual solvents or prototropic tautomerism . Use deuterated solvents (e.g., DMSO-d6 for carboxylic acid proton analysis) and control pH during sample preparation. For LCMS, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .
Propiedades
IUPAC Name |
(1R,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAIEWQRNEROC-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641323 | |
Record name | (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-80-2 | |
Record name | (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.